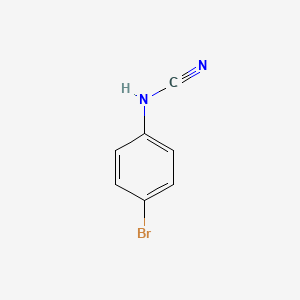

4-Bromophenylcyanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHAYLAMNTZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485536 | |

| Record name | 4-bromophenylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60592-84-9 | |

| Record name | 4-bromophenylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromophenylcyanamide

Catalytic Approaches to Cyanation of Aryl Halides

The introduction of a cyano group onto an aryl halide, such as the precursor to 4-Bromophenylcyanamide, is a pivotal transformation in organic synthesis. Transition-metal catalysis, particularly using palladium and copper, offers milder conditions and greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction, which requires high temperatures and stoichiometric copper(I) cyanide. nih.govclockss.orgorganic-chemistry.org

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. Since its initial discovery, the palladium-catalyzed cyanation of aryl halides has been extensively developed to create aryl nitriles, which are key intermediates for compounds like this compound. nih.govrsc.org A significant challenge in these reactions is the deactivation of the palladium catalyst by excess cyanide ions, which can poison all intermediates in the catalytic cycle. nih.govresearchgate.net Modern protocols address this through various strategies, including the use of specific ligands, precatalysts, and cyanide sources with low dissociation. nih.gov

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are advantageous due to their ease of separation and potential for recycling. nih.govorganic-chemistry.orgua.es Palladium nanoparticles (PdNPs) supported on various materials have proven to be effective for the cyanation of aryl halides.

These systems often utilize less toxic and more stable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.orgnih.govsci-hub.se For instance, a nanocatalyst comprising palladium on a coral reef nanocomposite has been used for the cyanation of aryl halides with K₄[Fe(CN)₆] as the cyanide source and sodium carbonate as the base. nih.gov Other supports for palladium nanoparticles include zinc oxide, magnetic chitosan/Co₃O₄ microspheres, and palladium-beta zeolite, which have shown high efficiency and recyclability in the synthesis of benzonitriles from aryl bromides and chlorides. rsc.orgsci-hub.senih.gov The use of magnetic nanoparticles as a support is particularly noteworthy as it allows for simple recovery of the catalyst using an external magnet. rsc.org

Table 1: Examples of Heterogeneous Palladium Nanocatalysts in Cyanation of Aryl Halides

| Catalyst Support | Cyanide Source | Solvent | Temperature (°C) | Key Features | Citations |

|---|---|---|---|---|---|

| Coral Reef Nanocomposite | K₄[Fe(CN)₆] | - | - | Biological preparation, recyclable catalyst. | nih.gov |

| Zinc Oxide (ZnO) | K₄[Fe(CN)₆] | DMF | 130 | No additives or base required, high recyclability. | rsc.orgnih.gov |

| Chitosan/Co₃O₄ Microspheres | K₄[Fe(CN)₆] | - | - | Good yields, catalyst reusable for six runs. | sci-hub.se |

| Magnetic Nanoparticles (Pd/CoFe₂O₄@ACT) | K₄[Fe(CN)₆] | - | 90 | Easily separated with a magnet, reusable for five runs with 88% performance. | rsc.orgresearchgate.net |

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often provides high efficiency and selectivity under mild conditions. nih.govacs.org The development of sophisticated palladacycle precatalysts and bulky electron-rich phosphine (B1218219) ligands, such as XPhos, has enabled the efficient cyanation of a wide range of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates. nih.gov

These systems can utilize non-toxic cyanide sources like K₄[Fe(CN)₆]·3H₂O, avoiding the need for highly toxic and anhydrous alkali metal cyanides. nih.gov The choice of palladium source is critical; palladacycle precatalysts have been shown to be more effective than common sources like Pd(OAc)₂ or Pd₂(dba)₃, as they efficiently generate the active catalyst in situ and are less susceptible to poisoning by cyanide. nih.gov Homogeneous conditions have been developed that use alcoholic solvents like 2-propanol, which are scalable and allow for product isolation via simple crystallization. acs.org

Table 2: Optimization of Homogeneous Palladium-Catalyzed Cyanation

| Pd Source | Ligand | Base | Solvent | Yield (%) | Notes | Citations |

|---|---|---|---|---|---|---|

| P1 (Palladacycle) | L1 (XPhos) | KOAc | Dioxane/H₂O | 97 | Most effective system found in the study. | nih.gov |

| Pd(OAc)₂ | L1 (XPhos) | KOAc | Dioxane/H₂O | 47 | Requires in-situ reduction, prone to poisoning. | nih.gov |

| Pd₂(dba)₃ | L1 (XPhos) | KOAc | Dioxane/H₂O | 60 | Standard Pd source, less effective than palladacycle. | nih.gov |

| Pd(OCOCF₃)₂ | Pyridyl-hydrazone 2c | K₃PO₄ | DMF | Good | Phosphine-free ligand system. | clockss.org |

Copper-Mediated Cyanation Strategies

Copper-catalyzed methods provide a valuable alternative to palladium-based systems. nih.gov While the traditional Rosenmund-von Braun reaction is often limited by harsh conditions, modern advancements have led to the development of catalytic copper systems that operate under milder conditions with greater functional group compatibility. nih.govorganic-chemistry.org

A notable development is the copper-catalyzed domino halide exchange-cyanation of aryl bromides. This procedure uses catalytic amounts of copper(I) iodide (CuI), an iodide salt like potassium iodide (KI), a diamine ligand, and sodium cyanide (NaCN) in an apolar solvent such as toluene. organic-chemistry.org This one-pot reaction efficiently converts aryl bromides to the corresponding nitriles, simplifying product isolation and purification. organic-chemistry.org Another innovative approach involves the copper-mediated cyanation of arylboronic acids and esters, which can be generated in situ from arenes via iridium-catalyzed borylation, providing a pathway to meta-substituted aryl nitriles. nih.gov

Optimization of Reaction Conditions and Catalytic Efficiency

The success of catalytic cyanation hinges on the careful optimization of several parameters.

Cyanide Source : The choice of cyanide source is critical. While highly toxic sources like KCN and NaCN are effective, research has shifted towards safer, less soluble, or complexed alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) to minimize catalyst poisoning and improve handling safety. nih.govorganic-chemistry.org K₄[Fe(CN)₆] is particularly advantageous as it is inexpensive, non-toxic, and stable. nih.govorganic-chemistry.org

Catalyst and Ligand : As shown in palladium catalysis, the selection of the palladium precatalyst and the phosphine ligand dramatically impacts reaction efficiency, time, and substrate scope. nih.govclockss.org Ligand-free systems have also been developed, which offer simplicity and cost-effectiveness, particularly with K₄[Fe(CN)₆] in polar aprotic solvents like N,N-dimethylacetamide (DMAC). organic-chemistry.org

Solvent and Base : The solvent plays a crucial role, with polar aprotic solvents like DMF and DMAC often promoting robust reactions. clockss.orgorganic-chemistry.org However, systems using mixtures of organic solvents and water, or alcoholic solvents, have also been successfully developed. nih.govacs.org The base, such as potassium carbonate or potassium acetate (B1210297), is often necessary to promote the dissociation of cyanide from sources like K₄[Fe(CN)₆]. nih.gov

Temperature and Additives : Reaction temperature is a key variable, with typical ranges between 80-140 °C. nih.govclockss.orgacs.org In some cases, additives are used to enhance catalytic activity. For instance, zinc formate (B1220265) dihydrate has been used in conjunction with Pd/C and Zn(CN)₂ to reactivate the palladium catalyst. organic-chemistry.org

Table 3: Effect of Reaction Parameters on Cyanation of Bromo-substituted Compounds

| Substrate | Catalyst System | Cyanide Source | Conditions | Result/Yield | Citations |

|---|---|---|---|---|---|

| Bromo-naphthopyran | Pd(dba)₂ / [(t-Bu)₃PH]BF₄ | Zn(CN)₂ | 45 °C, NMP, no additive | No conversion | researchgate.net |

| Bromo-naphthopyran | Pd(dba)₂ / [(t-Bu)₃PH]BF₄ | Zn(CN)₂ | 45 °C, NMP, Iodine additive | 56% conversion | researchgate.net |

| 4-Bromotoluene | Pd(OCOCF₃)₂ / Ligand 2c | K₄[Fe(CN)₆]·3H₂O | 110 °C, DMF, K₃PO₄ | Good yield | clockss.org |

| Aryl Bromides | Pd(OAc)₂ (0.1 mol%) | K₄[Fe(CN)₆] | 120 °C, DMAC, Ligand-free | 83-96% yield | organic-chemistry.org |

Alternative Synthetic Pathways to Arylcyanamides

Beyond the catalytic cyanation of aryl halides to form nitrile precursors, there are direct methods to synthesize arylcyanamides like this compound. One highly effective method is a cascade process involving a SO₂F₂-activated Tiemann rearrangement. rsc.org This pathway directly converts nitriles into their corresponding N-arylcyanamides. In a reported procedure, this method was used to synthesize N-(4-Bromophenyl)cyanamide from the corresponding precursor, achieving an 88% isolated yield. rsc.org

Other established routes to cyanamides include the reaction of primary or secondary amines with cyanogen (B1215507) bromide. Another set of pathways involves the addition of amines to either dicyanamide (B8802431) or cyanoguanidine derivatives. nih.gov The reaction of amines with N¹-cyano-S-methylisothioureas is particularly useful for producing polysubstituted biguanides but relies on the fundamental reactivity of the cyano group, which is relevant to cyanamide (B42294) synthesis. nih.gov These alternative routes avoid the direct use of aryl halides and offer different strategic approaches to the target molecule.

Tiemann Rearrangement and Analogous Transformations

The Tiemann rearrangement is a classic organic reaction that converts an amidoxime (B1450833) into a carbodiimide, which can then be hydrolyzed to a urea (B33335) or, under specific conditions, can lead to the formation of a cyanamide. The rearrangement is typically induced by reagents such as benzenesulfonyl chloride, thionyl chloride, or phosphorus pentachloride. This reaction proceeds through the formation of an O-sulfonylated or O-phosphorylated amidoxime intermediate. Subsequent deprotonation and rearrangement lead to the desired cyanamide.

While the direct synthesis of this compound via a classical Tiemann rearrangement of 4-bromobenzamide (B181206) oxime is plausible, literature more frequently describes analogous transformations that proceed through similar intermediates. For instance, the O-sulfonylation of amidoximes can induce N-O bond cleavage and subsequent aryl migration to afford cyanamides. mnstate.edu This process is conceptually similar to the Tiemann rearrangement. The reaction is believed to involve the formation of a nitrilium ion intermediate, which is then attacked by the migrating aryl group.

Another related transformation is the von Braun reaction, which traditionally involves the reaction of a tertiary amine with cyanogen bromide to yield a disubstituted cyanamide and an alkyl bromide. cardiff.ac.uk While not a direct Tiemann rearrangement, it represents an alternative pathway for introducing the cyanamide functionality.

Preparation via Amidoxime Intermediates

A well-documented method for the preparation of this compound involves the use of 4-bromobenzamidoxime (B100684) as a key intermediate. This approach leverages a cascade process that directly converts the amidoxime to the corresponding N-arylcyanamide.

In a typical procedure, 4-bromobenzamidoxime is treated with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). The reaction proceeds at room temperature, leading to the formation of N-(4-bromophenyl)cyanamide in high yield. researchgate.net This transformation is believed to occur via an SO₂F₂-activated Tiemann-type rearrangement. researchgate.net

The precursor, 4-bromobenzamidoxime, can be synthesized from 4-bromobenzonitrile (B114466) by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base.

Table 1: Synthesis of N-(4-Bromophenyl)cyanamide from 4-Bromobenzamidoxime researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 4-Bromobenzamidoxime | Sulfuryl Fluoride (SO₂F₂) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Room Temperature | 90% |

The product, N-(4-bromophenyl)cyanamide, has been characterized by various spectroscopic methods, confirming its structure.

Table 2: Characterization Data for N-(4-Bromophenyl)cyanamide researchgate.net

| Property | Value |

| Appearance | White solid |

| ¹H NMR (500 MHz, Chloroform-d) δ (ppm) | 7.48–7.41 (m, 2H), 7.21 (s, 1H), 6.94–6.89 (m, 2H) |

| ¹³C NMR (126 MHz, Chloroform-d) δ (ppm) | 138.52, 131.10, 126.91, 123.46, 118.59, 114.08, 110.36 |

| High-Resolution Mass Spectrometry (HRMS) [ESI] m/z | Calculated for C₇H₄BrN₂ [M-H]⁻: 194.9563, Found: 194.9570 |

Isolation and Purification Techniques in Synthesis

The successful synthesis of this compound is contingent upon effective isolation and purification to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization is a commonly employed technique for purifying solid organic compounds like this compound. rochester.edu The principle of this method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. kau.edu.samt.com An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. mt.com

The general procedure for single-solvent recrystallization involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent. ualberta.ca

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals. kau.edu.sa

Collecting the crystals by vacuum filtration and washing them with a small amount of cold solvent to remove any adhering impurities. ualberta.ca

Drying the purified crystals. kau.edu.sa

Commonly used solvent systems for the recrystallization of aryl cyanamides and related compounds include ethanol, or mixtures such as n-hexane/ethyl acetate or n-hexane/tetrahydrofuran. rochester.edu

Column chromatography is another powerful technique for the purification of this compound, particularly when dealing with complex mixtures or impurities with similar solubility profiles. researchgate.net This method separates compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel or alumina) and their solubility in a liquid mobile phase (the eluent). kau.edu.sa

The process involves:

Packing a column with the stationary phase.

Loading the crude sample onto the top of the column. This can be done by dissolving the sample in a minimal amount of solvent or by adsorbing it onto a small amount of silica gel (dry loading). chemistryviews.org

Eluting the column with a solvent system of appropriate polarity. Non-polar compounds generally elute faster than polar compounds on a polar stationary phase like silica gel. kau.edu.sa The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with a wide range of polarities. rochester.edu

Collecting the eluent in fractions and analyzing them (e.g., by thin-layer chromatography) to identify the fractions containing the pure product.

Combining the pure fractions and evaporating the solvent to obtain the purified this compound.

For aryl cyanamides, typical eluents for silica gel column chromatography include mixtures of ethyl acetate and hexanes. Current time information in Bangalore, IN.

Chemical Reactivity and Transformation Pathways of 4 Bromophenylcyanamide

Nucleophilic and Electrophilic Reactions

Nucleophilic Reactions: The 4-bromophenylcyanamide molecule has several sites susceptible to nucleophilic attack. The carbon atom attached to the bromine can undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or catalysis. The cyanamide (B42294) group contains both nucleophilic (amino nitrogen) and electrophilic (nitrile carbon) centers. nih.govrsc.org The basicity and nucleophilicity of the amino nitrogen are significantly reduced due to the delocalization of its lone pair of electrons into the cyano group's triple bond. nih.gov Nevertheless, it can participate in reactions such as palladium-catalyzed arylation to form N,N-disubstituted cyanamides. nih.gov

Cycloaddition Reactions for Heterocycle Formation

The cyanamide functional group is a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions. rsc.org These reactions leverage the reactivity of the nitrile moiety.

A significant application of this compound is in the synthesis of 5-substituted-1H-tetrazoles, which are important heterocyclic compounds in medicinal chemistry. researchgate.netresearchgate.netchalcogen.ro This transformation is typically achieved through a [3+2] cycloaddition reaction (also referred to as a [2+3] cycloaddition) between the nitrile group of the cyanamide and an azide (B81097) source, most commonly sodium azide (NaN₃). researchgate.netsci-hub.stresearchgate.net

The reaction to form 5-(4-bromophenyl)amino-1H-tetrazole is often carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. researchgate.netthieme-connect.com Various catalysts have been employed to improve the efficiency and yield of this reaction.

Table 1: Catalytic Systems for Tetrazole Synthesis from this compound

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ag/Fe₃O₄ Nanocomposite | DMF | 110 | 96 | researchgate.netsci-hub.st |

| Natural Natrolite Zeolite | DMF | 120 | 92 | researchgate.net |

| L-Proline | DMF | 110 | - | thieme-connect.com |

| ZnBr₂ | H₂O | Reflux | - | researchgate.net |

This table presents data on different catalytic systems used for the synthesis of 5-(4-bromophenyl)amino-1H-tetrazole from this compound and sodium azide. The specific yield for L-proline and ZnBr₂ with this particular substrate was not detailed in the provided sources, but they are listed as effective catalysts for the general reaction type.

The formation of a tetrazole ring from a nitrile and an azide is widely recognized as a [3+2] cycloaddition reaction. researchgate.netresearchgate.netthieme-connect.com While sometimes debated, the mechanism is believed to proceed through several key steps.

Based on literature reports, a plausible mechanism for the synthesis of arylaminotetrazoles from arylcyanamides is as follows: sci-hub.stthieme-connect.comnih.gov

Nitrile Activation: In the presence of a catalyst (such as an acid or metal), the nitrogen atom of the nitrile group is activated, which enhances the electrophilicity of the nitrile carbon. thieme-connect.com For instance, an L-proline catalyst is thought to activate the nitrile through hydrogen bonding. thieme-connect.com

Nucleophilic Attack: The azide anion (N₃⁻) acts as the nucleophile and attacks the activated nitrile carbon.

Cyclization: This attack can lead to the formation of a linear imidoyl azide intermediate. nih.gov This intermediate then undergoes an intramolecular electrocyclization to form the five-membered tetrazole ring. scielo.org.mx

Protonation: The final step involves protonation of the resulting tetrazolate anion to yield the final 1H-tetrazole product.

Density functional theory (DFT) calculations suggest that the reaction proceeds via a nitrile activation step leading to an imidoyl azide, which subsequently cyclizes. nih.gov The activation barriers for this process are strongly correlated with the electron-withdrawing capacity of the substituent on the nitrile. nih.gov

Coordination Chemistry and Ligand Properties

Phenylcyanamide (B1618024) derivatives, including this compound, are versatile ligands in coordination chemistry. researchgate.netresearchgate.net The presence of a phenyl ring attached to the cyanamide group provides an extended π-system that can facilitate electronic coupling between a metal center and the organic framework. researchgate.net These ligands are ambidentate, meaning they can coordinate to a metal center through different atoms, leading to various coordination modes. researchgate.netrsc.orgsrce.hr

Anionic phenylcyanamides have been shown to exhibit several coordination modes in metal complexes:

Monodentate: Coordination through the terminal nitrile nitrogen. researchgate.netsrce.hr

μ-1,3-Bridging: Bridging two metal centers through both the amido and nitrile nitrogens. researchgate.netsrce.hrmassey.ac.nz

μ-1,1-Bridging: Bridging two metal centers via only the nitrile nitrogen. researchgate.netmassey.ac.nz

The specific mode of coordination depends on various factors, including the metal ion, the other ligands in the coordination sphere, and the steric and electronic properties of the phenylcyanamide substituent.

The most common coordination mode for phenylcyanamide ligands is monodentate binding through the nitrile nitrogen. researchgate.netsci-hub.se This mode is generally favored due to the lower steric hindrance compared to coordination at the amido nitrogen, which is crowded by the adjacent phenyl ring. sci-hub.se

Several complexes of this compound have been synthesized where it acts as a ligand. For example, it has been incorporated into complexes with zinc(II) and manganese(III). researchgate.netalljournals.cnistis.sh.cn Spectroscopic evidence, particularly from infrared (IR) spectroscopy, is crucial for determining the coordination mode. researchgate.netnumberanalytics.com In metal complexes where the phenylcyanamide ligand binds through the nitrile nitrogen, a shift in the N≡C stretching frequency (ν(N≡C)) is observed in the IR spectrum compared to the free ligand. researchgate.netnumberanalytics.commgcub.ac.in For instance, in a series of tetraphenylporphyrin (B126558) manganese(III) complexes, including one with this compound, the ligand was found to coordinate in the axial position through the nitrile nitrogen, forming a slightly distorted square pyramidal geometry around the Mn(III) center. researchgate.net Similarly, silver(I) complexes have been synthesized where the this compound ligand binds in a terminal fashion through the cyano nitrogen. srce.hr

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula/Structure | Role/Context |

|---|---|---|

| This compound | C₇H₅BrN₂ | Core subject of the article |

| Sodium Azide | NaN₃ | Reagent for tetrazole synthesis |

| 5-(4-bromophenyl)amino-1H-tetrazole | C₇H₆BrN₅ | Product of cycloaddition |

| Dimethylformamide (DMF) | C₃H₇NO | Solvent |

| L-Proline | C₅H₉NO₂ | Catalyst |

| Zinc(II) ion | Zn²⁺ | Metal center in complexes |

| Manganese(III) ion | Mn³⁺ | Metal center in complexes |

| Silver(I) ion | Ag⁺ | Metal center in complexes |

| Ruthenium(II) ion | Ru²⁺ | Metal center in complexes |

| Nitric Acid | HNO₃ | Reagent for electrophilic nitration |

| Sulfuric Acid | H₂SO₄ | Catalyst for electrophilic substitution |

Coordination Modes of the Cyanamide Ligand

Amide Nitrogen Coordination

The coordination of this compound to metal centers can be influenced by the nature of the amide nitrogen. While direct coordination of the amide nitrogen is a possibility, steric and electronic factors can lead to coordination through other donor atoms within the ligand. For instance, in certain palladium(II) complexes with ligands containing both pyridine (B92270) and imine functionalities adjacent to an amide group, coordination occurs via the pyridine and imine nitrogens, leaving the amide nitrogen uncoordinated. nih.gov This preference is driven by the formation of a stable chelate ring. However, the coordination event can induce significant pyramidalization and twisting at the amide nitrogen, even without direct bonding to the metal. nih.gov This distortion from planarity, driven by remote steric congestion, can enhance the reactivity of the amide bond, making it more susceptible to cleavage. nih.gov

Formation and Characterization of Metal Complexes

This compound readily forms complexes with a variety of transition metals. These complexes have been synthesized and characterized using techniques such as elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and ¹H-NMR spectroscopy. ijcce.ac.irijcce.ac.irresearchgate.net

Transition Metal Complexes (e.g., Manganese, Zinc, Cobalt, Ruthenium, Iron, Nickel, Palladium, Copper, Silver, Rhodium)

A range of transition metal complexes featuring the this compound ligand have been reported.

Manganese: Complexes of manganese(III) with this compound have been synthesized from the reaction of a manganese(III) porphyrin chloride with the thallium salt of this compound. researchgate.net In these complexes, the this compound anion acts as an axial ligand, coordinating to the manganese center. researchgate.net Spectroscopic and electrochemical studies have been employed to characterize these complexes. researchgate.net

Zinc: Mononuclear zinc(II) complexes with the formula [Zn(bpy)L₂], where bpy is 2,2'-bipyridine (B1663995) and L is the monoanion of this compound, have been synthesized and characterized. ijcce.ac.ir IR spectroscopy indicates that the cyanamide ligand coordinates to the zinc(II) ion through the nitrile nitrogen. ijcce.ac.irresearchgate.net

Ruthenium: Ruthenium(II) complexes of the type [Ru(terpy)(bpy)(L)]PF₆, where terpy is 2,2′:6′,2″-terpyridine, bpy is 2,2′-bipyridine, and L is the monoanion of this compound, have been prepared and studied. ijcce.ac.irresearchgate.net Spectroscopic and electrochemical analyses have been used to characterize these complexes and investigate the nature of the Ru(III)-cyanamide bond. ijcce.ac.irresearchgate.net

Iron: Iron complexes with various ligands, including those with N-donor atoms, have been extensively studied for their catalytic activities and potential applications in materials science. mdpi.comrsc.org While specific studies focusing solely on this compound with iron are not detailed in the provided results, the general reactivity of iron with N-donor ligands suggests the potential for complex formation.

Nickel, Palladium, Copper, and Cobalt: The formation of complexes with these metals and various organic ligands, including those with nitrogen and oxygen donor atoms, is well-established. ekb.egiucr.orgmdpi.comekb.egijacskros.comtubitak.gov.trresearchgate.net For instance, dinuclear copper complexes with cyanamide derivatives acting as bridging ligands have been synthesized and characterized. researchgate.net

The following table summarizes some of the characterized transition metal complexes of this compound and its derivatives.

| Metal | Complex Formula/Type | Characterization Methods | Reference |

| Manganese(III) | TPPMn–L (L = 4-Brpcyd⁻) | IR, UV-Vis, ¹H NMR | researchgate.net |

| Zinc(II) | [Zn(bpy)(4-Brpcyd)₂] | Elemental Analysis, UV-Vis, IR, ¹H NMR, Cyclic Voltammetry | ijcce.ac.ir |

| Ruthenium(II) | [Ru(terpy)(bpy)(4-Brpcyd)]PF₆ | Elemental Analysis, IR, ¹H NMR, UV-Vis, Cyclic Voltammetry | ijcce.ac.irresearchgate.net |

Supramolecular Architectures through Coordination

The coordination of this compound to metal centers can lead to the formation of extended supramolecular architectures. researchgate.net These structures are often stabilized by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding. The ability of the cyanamide ligand to bridge metal centers contributes to the formation of one-, two-, or three-dimensional networks.

Non-Covalent Interactions in this compound Systems

Non-covalent interactions play a crucial role in the solid-state structures and reactivity of this compound and its derivatives.

Chalcogen Bonding

Chalcogen bonding, an attractive interaction involving a chalcogen atom (S, Se, Te), has been observed in systems related to this compound. For example, a 1,3-dipolar cycloaddition reaction involving N-(4-bromophenyl)cyanamide produces a guanidine (B92328) derivative that exhibits a strong intramolecular S···N chalcogen bond. rsc.org This interaction, with a distance significantly shorter than the sum of the van der Waals radii, highlights the importance of chalcogen bonding in directing chemical synthesis and stabilizing molecular conformations. rsc.org The strength of chalcogen bonds can be comparable to hydrogen and halogen bonds and can be utilized in catalysis and materials design. rsc.orgsmu.eduxmu.edu.cn

Derivatives and Analogs of 4 Bromophenylcyanamide in Chemical Research

Synthesis of Substituted Phenylcyanamide (B1618024) Analogs

The preparation of 4-bromophenylcyanamide and its analogs can be achieved through several synthetic strategies, starting from various precursors. These methods often involve the formation of the N-CN bond through cyanation of an amine or the transformation of other functional groups.

One common and traditional approach is the desulfurization of arylthioureas. pharmablock.com This method can be used generally for preparing arylcyanamides in excellent yields. pharmablock.com For instance, the reaction of the corresponding arylthiourea with a desulfurizing agent like lead acetate (B1210297) in a basic solution effectively yields the desired arylcyanamide. pharmablock.com

More modern approaches utilize transition metal catalysis. A one-pot cascade process mediated by sulfuryl fluoride (B91410) (SO2F2) allows for the transformation of aldehydes into N-substituted cyanamides. In this process, N-(4-Bromophenyl)cyanamide has been synthesized with an 88% isolated yield. nih.gov Similarly, a cascade process starting from nitriles can also produce N-(4-Bromophenyl)cyanamide. rsc.org Iron-mediated multicomponent reactions have also been developed, providing an efficient method for synthesizing substituted cyanamides from isothiocyanates at room temperature. u-tokyo.ac.jp Furthermore, cobalt catalysts have been employed for the synthesis of aryl cyanamides through a consecutive desulphurization/C-N cross-coupling reaction. nih.gov

The table below summarizes various synthetic methods for producing this compound and other representative phenylcyanamide analogs, highlighting the diversity of available chemical pathways.

| Product | Starting Material(s) | Reagents/Catalyst | Yield | Reference |

| N-(4-Bromophenyl)cyanamide | 4-Bromobenzaldehyde | NH2OH·HCl, Et3N, SO2F2 | 88% | nih.gov |

| N-(4-Bromophenyl)cyanamide | 4-Bromoaniline | Cyanogen (B1215507) bromide | - | Current time information in Seoul, KR. |

| o-Chlorophenylcyanamide | o-Chlorophenylthiourea | Lead acetate, KOH | 85-92% | pharmablock.com |

| N-Phenylcyanamide | Phenylisothiocyanate | CoCl2, NH3(aq) | - | nih.gov |

| N-(4-Methoxyphenyl)cyanamide | 4-Methoxybenzaldehyde | NH2OH·HCl, Et3N, SO2F2 | - | nih.gov |

| N-(o-Tolyl)cyanamide | o-Tolylbenzaldehyde | NH2OH·HCl, Et3N, SO2F2 | - | nih.gov |

| Aryl Cyanamides | Aryl/Alkyl Isothiocyanates | Iron, NH3(aq) | Moderate to Good | u-tokyo.ac.jp |

| Aryl Cyanamides | Arylthiourea | Cobalt Catalyst | - | nih.gov |

Structural Modification and Chemical Diversity Generation

This compound is a valuable building block for generating chemical diversity due to its two reactive sites: the cyanamide (B42294) group and the bromo-substituted phenyl ring. The cyanamide moiety can undergo various chemical transformations, most notably cycloaddition reactions.

A significant application is the [2+3] cycloaddition reaction between the cyanamide and an azide (B81097), typically sodium azide, to form a tetrazole ring. nih.gov This transformation converts the linear cyanamide group into a five-membered aromatic heterocycle, which is a common pharmacophore in medicinal chemistry. For example, this compound reacts with sodium azide in the presence of a silver/iron oxide (Ag/Fe3O4) nanocomposite catalyst to produce the corresponding 5-arylaminotetrazole. nih.gov This resulting tetrazole, specifically N-benzyl-N-(4-bromophenyl)-5-amino-1H-tetrazole, can be further utilized, for instance, by immobilizing it onto nanoparticles to create novel catalysts. Current time information in Seoul, KR.

Beyond cycloadditions, the nitrogen atoms of the phenylcyanamide backbone can act as ligands, coordinating with metal centers to form complex structures. bhsai.orgdrugdiscoverytrends.comresearchgate.net Research has shown that this compound and its analogs can form coordination complexes with various metals, including zinc(II), cobalt(II), and ruthenium(II). u-tokyo.ac.jpbhsai.orgdrugdiscoverytrends.com These coordination compounds can exhibit interesting electrochemical and spectroscopic properties and can self-assemble into higher-order structures like one-dimensional chains or two-dimensional sheets. researchgate.net For example, this compound has been used to synthesize mononuclear and dinuclear Zn(II) polypyridyl complexes, where it acts as a ligand. drugdiscoverytrends.com The ability to form these diverse metal complexes further expands the chemical space accessible from this scaffold.

Additionally, the bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and further diversification of the molecular structure. This dual reactivity makes this compound a powerful tool for creating libraries of complex molecules for screening and research purposes.

Application in Scaffold Design and Chemical Space Exploration

In modern medicinal chemistry, the core structure of a molecule, or its "scaffold," is a central concept for designing new drugs and exploring chemical space. lifechemicals.comrsc.org The this compound framework represents a simple yet versatile scaffold that can be elaborated upon using established methodologies.

Scaffold Hopping Methodologies

Scaffold hopping is a key strategy in drug discovery used to identify novel molecular core structures (scaffolds) that maintain the biological activity of a known active compound. nih.govchemrxiv.org The goal is to move from a known chemical class to a new one, potentially improving properties such as potency, selectivity, or pharmacokinetics, or to circumvent existing patents. nih.govchemrxiv.org This can involve replacing a core ring system with a different one (heterocycle replacement), opening or closing rings, or using topology-based methods to find molecules with similar 3D shapes and pharmacophore features but different underlying skeletons. pharmablock.combhsai.org

While direct examples of scaffold hopping originating from a this compound lead are not prominent in the literature, its derivatives are ideal candidates for such approaches. For example, a library of compounds built upon the this compound scaffold could be used in a screening campaign. If a hit is identified, medicinal chemists could then apply scaffold hopping techniques to replace the central phenylcyanamide core with other bioisosteric groups to explore new chemical space and develop novel analogs. The conversion of the linear cyanamide group into a planar tetrazole ring is itself a form of structural transformation that can be considered within a scaffold modification strategy. nih.gov

Analog Series-Based Scaffold (ASB) Analysis

A more recent and systematic method for scaffold analysis is the concept of Analog Series-Based Scaffolds (ASB). nih.govdrugdiscoverytrends.com This computational approach defines scaffolds based on structural relationships within a series of known analogs, taking synthetic accessibility into account. drugdiscoverytrends.com The method isolates analog series from databases of bioactive compounds and derives a core structure that represents the common framework and substitution patterns within that specific series. nih.gov This approach provides a more chemically intuitive and relevant definition of a scaffold compared to purely topological or hierarchical methods. drugdiscoverytrends.com

A library of compounds derived from this compound would be well-suited for ASB analysis. By systematically modifying the scaffold at its two points of diversity—the cyanamide group and the bromine-substituted position—a clear analog series can be generated. For example, a series could be created by keeping the 4-bromophenyl group constant while varying the substitution on the terminal cyanamide nitrogen, and another series could be generated by performing various cross-coupling reactions at the bromine position. Computational analysis of the structure-activity relationships (SAR) across such a series would yield a specific ASB scaffold, annotated with activity information, which could then guide the design of new, potentially more potent compounds. nih.gov This makes the this compound core a valuable tool for systematic exploration of chemical space and SAR. lifechemicals.com

Computational and Theoretical Studies of 4 Bromophenylcyanamide

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, rooted in quantum mechanics, can elucidate electronic structure, bonding, and potential reaction pathways.

The electronic structure of 4-Bromophenylcyanamide can be thoroughly analyzed using quantum chemical methods. A typical approach involves calculating the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the cyanamide (B42294) group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would indicate the probable sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding within the molecule. This analysis transforms the calculated wave function into localized orbitals that correspond to the intuitive Lewis structure representation of bonding. For this compound, NBO analysis would provide insights into the hybridization of the atoms, the nature of the covalent bonds (e.g., C-Br, C-N, C≡N), and the extent of electron delocalization from the cyanamide group and the bromine atom into the phenyl ring. The analysis can also quantify the donor-acceptor interactions between filled and empty orbitals, which are key to understanding hyperconjugation and resonance effects.

A hypothetical data table summarizing key electronic properties that would be obtained from such a study is presented below.

| Property | Description | Predicted Value for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. | Typically in the range of -7 to -9 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. | Typically in the range of -1 to -3 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a larger gap indicates higher kinetic stability. | Typically in the range of 4 to 6 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be non-zero due to the electronegative bromine and cyanamide groups. |

Note: The values in this table are hypothetical and represent typical ranges for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or reactions involving the cyanamide group. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in a hypothetical study of the reaction of this compound with a nucleophile, computational modeling could be used to compare the feasibility of different reaction mechanisms. The calculations would involve optimizing the geometries of the reactants, products, and any transition states or intermediates. The relative energies of these structures would then be used to determine the most likely reaction pathway. Isotopic labeling studies, in conjunction with computational modeling, can further validate predicted mechanisms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into intermolecular interactions and dynamics in different environments.

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. MD simulations can be employed to study the nature and strength of these intermolecular interactions. By simulating a system containing many molecules of this compound over a period of time, one can analyze the radial distribution functions to understand the average distances and orientations between molecules. These simulations would likely reveal the formation of specific intermolecular interactions, such as dipole-dipole interactions and stacking of the aromatic rings.

The behavior of this compound in a solvent can be investigated through solvation dynamics studies using MD simulations. These simulations can reveal how solvent molecules arrange themselves around the solute molecule and how this solvent shell fluctuates over time. This is crucial for understanding the solubility and reactivity of the compound in different solvents. For example, simulations in polar and nonpolar solvents would show different solvation structures, which in turn would affect the molecule's properties and reactivity.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. DFT can be used to calculate a variety of chemical reactivity descriptors.

Local reactivity descriptors, such as the Fukui function and local softness, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions for this compound, one could identify the specific atoms on the phenyl ring and the cyanamide group that are most susceptible to different types of chemical attack.

A hypothetical data table of DFT-derived reactivity descriptors is provided below.

| Descriptor | Description | Predicted Trend for this compound |

| Chemical Potential (μ) | The negative of the electronegativity; indicates the tendency of electrons to escape from the system. | A moderate negative value. |

| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. | A moderate positive value, reflecting stability. |

| Global Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. | A moderate value, indicating some electrophilic character. |

| Fukui Function (f(r)) | Indicates the reactivity of a particular site in the molecule towards nucleophilic, electrophilic, or radical attack. | Would show specific atomic sites as more reactive. |

Note: The trends in this table are qualitative predictions based on the expected electronic nature of the compound. Precise values would necessitate actual DFT calculations.

Ab Initio Molecular Dynamics (AIMD) for System Behavior

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the dynamic behavior of atoms and molecules by calculating the forces between them from first principles of quantum mechanics. Unlike classical molecular dynamics, which relies on predetermined empirical force fields, AIMD provides a more fundamental and often more accurate description of molecular systems, particularly in cases involving chemical reactions, complex electronic environments, or where detailed electronic information is crucial.

A hypothetical AIMD simulation of this compound would begin with the definition of the system, including the initial coordinates of all atoms in the molecule and any surrounding solvent molecules. The simulation would then proceed by iteratively solving the Schrödinger equation for the electrons to determine the potential energy surface and the forces acting on each nucleus. These forces are then used to update the positions and velocities of the atoms over a small time step, typically on the order of femtoseconds.

The primary data generated from an AIMD simulation is the trajectory of the system, which is a record of the positions and velocities of all atoms as a function of time. Analysis of this trajectory can reveal a wealth of information about the dynamic behavior of this compound. For instance, fluctuations in bond lengths and angles over time provide insight into the molecule's vibrational modes and conformational flexibility.

Below is an illustrative data table showcasing the kind of information that could be extracted from an AIMD simulation of this compound for key structural parameters. Please note that this data is hypothetical and serves to demonstrate the output of an AIMD study.

Interactive Data Table: Hypothetical AIMD Trajectory Data for this compound

| Time (fs) | C-Br Bond Length (Å) | C≡N Bond Length (Å) | C-N-C Bond Angle (°) |

| 0 | 1.910 | 1.160 | 178.5 |

| 50 | 1.915 | 1.158 | 177.9 |

| 100 | 1.908 | 1.162 | 179.1 |

| 150 | 1.912 | 1.159 | 178.3 |

| 200 | 1.916 | 1.161 | 178.8 |

Furthermore, AIMD simulations can be employed to study the behavior of this compound in solution. By including explicit solvent molecules in the simulation box, it is possible to investigate solute-solvent interactions, such as hydrogen bonding, and to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Another powerful application of AIMD is in the study of chemical reactions. For this compound, one could investigate its reactivity with other molecules by simulating a reactive encounter. The simulation would allow for the observation of bond-breaking and bond-forming events, providing a detailed mechanistic understanding of the reaction pathway. The potential energy profile along the reaction coordinate can be calculated to determine activation barriers and reaction rates.

The following table provides a hypothetical example of the kind of energetic data that could be obtained from an AIMD study of a reaction involving this compound.

Interactive Data Table: Hypothetical Reaction Energetics from AIMD

| Reaction Coordinate | Potential Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | 25.3 |

| Intermediates | -5.2 |

| Products | -15.8 |

Advanced Analytical Techniques for Characterization and Elucidation

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive methods used to investigate the molecular structure and bonding within 4-Bromophenylcyanamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. japer.ininnovatechlabs.com This technique is instrumental in identifying the functional groups present in a compound. innovatechlabs.com In the analysis of this compound, a prominent and sharp absorption band is observed in the range of 2100-2180 cm⁻¹. ijcce.ac.ir This band is characteristic of the asymmetric stretching vibration of the cyanamide (B42294) group (N≡C–N), confirming its presence within the molecular structure. ijcce.ac.ir The intensity and sharpness of this peak provide evidence for the specific arrangement of the cyanamide moiety. ijcce.ac.ir FTIR analysis is a rapid and effective tool for the initial characterization and confirmation of the synthesis of this compound. americanpharmaceuticalreview.com

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |

| Asymmetric N≡C–N Stretch | 2100-2180 | ijcce.ac.ir |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. adpcollege.ac.inlibretexts.org When a molecule absorbs this light, an electron is promoted from a ground state to a higher energy excited state. adpcollege.ac.innepjol.info The UV-Vis spectrum of this compound is influenced by the presence of chromophores, which are the parts of the molecule that absorb light. msu.edulibretexts.org

In organic molecules like this compound, transitions such as π → π* and n → π* are common. libretexts.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital, are typically observed. libretexts.org The presence of the phenyl ring and the cyanamide group contributes to the electronic transitions observed in the UV-Vis spectrum. ijcce.ac.ir The solvent can also influence the position of the absorption bands. ijcce.ac.ir For instance, a blue shift (a shift to a shorter wavelength) in the absorption band with increasing solvent polarity can be indicative of the nature of the electronic transition. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Proton (1H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In a study of N-(4-Bromophenyl)cyanamide, the ¹H NMR spectrum was recorded in Chloroform-d. rsc.org The aromatic protons of the 4-bromophenyl group exhibit characteristic signals. rsc.org Specifically, two sets of multiplets are observed: one in the range of δ 7.48–7.41 ppm and another at δ 6.94–6.89 ppm, each integrating to two protons. rsc.org A singlet corresponding to the N-H proton appears at δ 7.21 ppm. rsc.org These chemical shifts and splitting patterns are consistent with the structure of this compound. rsc.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| Aromatic CH | 7.48–7.41 | m | Chloroform-d | rsc.org |

| Aromatic CH | 6.94–6.89 | m | Chloroform-d | rsc.org |

| N-H | 7.21 | s | Chloroform-d | rsc.org |

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry (MS) and its combination with chromatographic separation techniques are indispensable for the identification, quantification, and structural analysis of this compound.

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental composition of this compound by providing its exact mass, often to several decimal places. bioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.com

HRMS is particularly valuable for confirming the identity of synthesized this compound and for identifying unknown impurities or degradation products. measurlabs.com The high resolving power of instruments like the Orbitrap mass analyzer can resolve analytes from interferences, which is especially important for analyzing complex samples. thermofisher.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is well-suited for the analysis of this compound, which may not be volatile enough for gas chromatography. In LC-MS, the sample is first separated on an LC column, and the eluting components are then introduced into the mass spectrometer for detection. mst.or.jp

LC-MS, and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity. eag.com It can be used for a wide range of applications, including the analysis of biochemical, organic, and inorganic compounds in complex matrices. wikipedia.org For instance, LC-MS methods have been developed for the determination of nitrosamine (B1359907) impurities in pharmaceuticals, highlighting the technique's utility in quality control. fda.gov The use of stable isotope-labeled internal standards in LC-MS can lead to highly accurate and reproducible assays. nih.gov Chemical derivatization can also be employed to enhance the ionization efficiency and detectability of target compounds. ddtjournal.com

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It separates compounds based on their boiling points and polarity in a gas chromatograph before they are detected by a mass spectrometer. etamu.edu While this compound itself may have limited volatility, GC-MS can be applicable for the analysis of more volatile precursors, byproducts, or derivatives.

The technique is renowned for its ability to separate complex mixtures and provide definitive identification of the components based on their mass spectra. thermofisher.com GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org However, the high temperatures used in the GC injection port can sometimes lead to thermal degradation of the analyte. wikipedia.org The mass spectra of brominated compounds in GC-MS often show characteristic isotopic patterns due to the presence of the bromine isotopes (79Br and 81Br), which aids in their identification. nih.gov

Microscopy and Surface Characterization

Microscopy techniques provide visual information about the morphology and surface properties of this compound.

Various microscopy techniques are essential for characterizing the physical properties of materials at the micro and nanoscale. infinitiaresearch.com Scanning Electron Microscopy (SEM), for example, can be used to study the surface topography and morphology of this compound particles. researchgate.net In conjunction with Energy Dispersive X-ray spectroscopy (EDX), SEM can also provide information on the elemental composition of the sample surface. kuleuven.be

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure of materials. kuleuven.be Atomic Force Microscopy (AFM) is another powerful tool for surface characterization, providing three-dimensional surface profiles and information on surface roughness at the nanoscale. kuleuven.be These techniques are crucial for understanding how the physical form of this compound might influence its properties and applications. For instance, in the development of catalysts, SEM and TEM are used to characterize the morphology and particle size of the support and the dispersed metal nanoparticles. researchgate.net

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that utilizes a focused beam of electrons to produce images of a sample's surface. cuni.cz This method provides detailed topographical and morphological information. cuni.czntu.edu.sg In the context of materials synthesized using this compound, such as catalysts, FE-SEM is instrumental in observing the surface structure. For instance, in the characterization of a Pd/CoFe2O4@ACT nanomagnetic catalyst, which is used for the cyanation of aryl halides, FE-SEM analysis was employed to study its morphology. researchgate.net Similarly, a copper-supported polymer catalyst (CuNVPMBA) and a Pd(II) complex immobilized on Fe3O4@SiO2 nanoparticles were also characterized using FE-SEM to reveal their surface features. researchgate.net The technique allows for clear, less electrostatically distorted images with spatial resolution down to the nanometer scale. cuni.cz

Key Features of FE-SEM in Material Analysis:

High Resolution: Provides detailed surface imaging down to 1 nm. ntu.edu.sg

Topographical Contrast: Reveals the surface texture and morphology of the specimen.

Versatility: Can be combined with other techniques like EDX for compositional analysis. cuni.cz

| FE-SEM Application | Material Studied | Key Finding |

| Morphological Analysis | Pd/CoFe2O4@ACT nanomagnetic catalyst | Characterization of surface morphology. researchgate.net |

| Surface Feature Observation | Copper supported polymer catalyst (CuNVPMBA) | Revealed a spherical morphology. researchgate.net |

| High-Resolution Imaging | Pd(II) complex on Fe3O4@SiO2 NPs | Detailed images of the nanocatalyst surface. researchgate.net |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structure of a sample by passing a beam of electrons through an ultra-thin specimen. jeolusa.com Unlike SEM which scans the surface, TEM allows for the visualization of the size, shape, and arrangement of particles at the nanoscale. jeolusa.com In studies involving catalysts derived from or used in reactions with this compound, TEM is essential for determining particle size and dispersion. For example, TEM analysis of a copper-supported polymer catalyst (CuNVPMBA) revealed that the copper nanoparticles formed on the polymer surface had an average particle size of 5.14 nm. researchgate.net Analysis of a reused Pd/CoFe2O4@ACT catalyst by TEM confirmed no significant changes in particle morphology or dispersion after multiple uses. researchgate.net

Advantages of TEM in Nanoparticle Characterization:

Internal Structure Imaging: Provides detailed views of the interior of materials. jeolusa.com

Particle Size Analysis: Accurately measures the size of nanoparticles.

Dispersion Assessment: Shows how well nanoparticles are distributed within a matrix.

| TEM Application | Material Studied | Key Finding |

| Particle Size Determination | Copper supported polymer catalyst (CuNVPMBA) | Average copper nanoparticle size was 5.14 nm. researchgate.net |

| Stability Analysis | Reused Pd/CoFe2O4@ACT catalyst | No significant change in morphology or dispersion. researchgate.net |

| Nanoparticle Characterization | Pd(II) complex on Fe3O4@SiO2 NPs | Confirmed the structure of the nanocatalyst. researchgate.net |

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM or TEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It works by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. inflibnet.ac.in Each element has a unique atomic structure and therefore a unique set of X-ray peaks, allowing for the identification and quantification of the elements present. wikipedia.org In the context of materials involving this compound, EDX analysis confirms the elemental composition. For instance, the characterization of a Pd/CoFe2O4@ACT nanomagnetic catalyst and a copper-supported polymer catalyst (CuNVPMBA) included EDX to verify the presence of the expected elements. researchgate.net

Principles of EDX Analysis:

Elemental Identification: Each element emits characteristic X-rays, allowing for qualitative analysis. wikipedia.org

Compositional Mapping: Can be used to create maps showing the distribution of different elements on a sample's surface.

Quantitative Analysis: Provides estimates of the relative abundance of the elements present. wikipedia.org

| EDX Application | Material Studied | Purpose |

| Elemental Verification | Pd/CoFe2O4@ACT nanomagnetic catalyst | Confirmed the elemental composition of the catalyst. researchgate.net |

| Compositional Analysis | Copper supported polymer catalyst (CuNVPMBA) | Verified the presence of copper and other elements. researchgate.net |

| Elemental Confirmation | Pd(II) complex on Fe3O4@SiO2 NPs | Ensured the successful synthesis of the material. researchgate.net |

Elemental and Compositional Analysis

Beyond surface and morphological characterization, determining the bulk elemental composition is critical.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the elemental composition of a wide variety of samples. unil.ch The sample is introduced into a high-temperature argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths for each element. wikipedia.org The intensity of the emitted light is proportional to the concentration of the element in the sample. wikipedia.org This technique was used to characterize catalysts such as the Pd/CoFe2O4@ACT nanomagnetic catalyst and a copper-supported polymer catalyst (CuNVPMBA), providing quantitative data on their elemental makeup. researchgate.net

Key Aspects of ICP-OES:

High Sensitivity: Capable of detecting trace elements in a sample. unil.ch

Quantitative Accuracy: Provides precise measurements of elemental concentrations.

Broad Applicability: Can be used for a wide range of elements and sample types. thermofisher.com

| ICP-OES Application | Material Studied | Purpose |

| Elemental Quantification | Pd/CoFe2O4@ACT nanomagnetic catalyst | Determined the concentration of palladium and other metals. researchgate.net |

| Compositional Verification | Copper supported polymer catalyst (CuNVPMBA) | Quantified the copper content in the catalyst. researchgate.net |

Electrochemical Characterization Techniques

Understanding the electrochemical properties of this compound and its derivatives is essential for applications in areas like catalysis and materials science.

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) behavior of a species in solution. mtxlabsglobal.com By sweeping the potential of a working electrode and measuring the resulting current, CV can provide information on the oxidation and reduction potentials of a substance. libretexts.org Research has been conducted on the synthesis, characterization, and electrochemical properties of ruthenium(II) complexes that incorporate this compound, utilizing cyclic voltammetry to investigate their redox behavior. researchgate.net The technique is invaluable for probing the electron transfer processes of such molecules. tamu.edu

Information Obtained from Cyclic Voltammetry:

Redox Potentials: Determines the potentials at which oxidation and reduction occur. mtxlabsglobal.com

Electrochemical Reversibility: Indicates the stability of the redox products.

Reaction Kinetics: Provides insights into the rates of electron transfer. mtxlabsglobal.com

| CV Application | System Studied | Key Finding |

| Redox Behavior Analysis | Ruthenium(II) complexes with this compound | Investigation of the electrochemical properties and redox processes. researchgate.net |

Thermal Analysis Methods

Thermal analysis techniques are instrumental in determining the thermal stability and decomposition characteristics of chemical compounds. grad.hrrigaku.com These methods measure changes in the physical or chemical properties of a substance as a function of temperature. rigaku.com

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere. 6-napse.cometamu.edu This method is essential for determining the thermal stability, decomposition temperatures, and the content of volatile components within a material. grad.hrparticle.dk

For this compound, a TGA experiment would involve heating a small sample of the compound at a constant rate and continuously monitoring its mass. The resulting TGA curve, a plot of mass versus temperature, reveals the temperatures at which the compound begins to decompose. Any significant loss of mass indicates a decomposition event. The data from a TGA can be used to assess the purity of the compound and to understand its degradation kinetics. particle.dk For instance, a study on composites showed good thermal stability up to 340 °C before decomposition began. alfa-chemistry.com

Table 1: Key Parameters in Thermogravimetric Analysis

| Parameter | Description |

| Initial Temperature | The temperature at which the analysis begins. |

| Heating Rate | The rate at which the temperature of the sample is increased, typically in °C/min. |

| Decomposition Temperature | The temperature at which a significant loss of mass begins. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. |

| Atmosphere | The gas surrounding the sample during the analysis (e.g., nitrogen, air). 6-napse.com |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. bitesizebio.com These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. uvic.cabyjus.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to separate mixtures and assess the purity of compounds. khanacademy.orgwikipedia.orgsigmaaldrich.com It is often used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. umich.edusigmaaldrich.com

In the analysis of this compound, a small spot of the compound dissolved in a suitable solvent is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a mobile phase (eluent). wikipedia.org As the eluent moves up the plate by capillary action, it carries the compound with it at a rate dependent on the compound's polarity and its interaction with the stationary and mobile phases. khanacademy.org The position of the spot after development, visualized under UV light or with a staining agent, allows for the calculation of the retention factor (Rf) value, which is characteristic of the compound in a given solvent system. wikipedia.orgumich.edu

Column Chromatography (e.g., Flash Chromatography)

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. uvic.cabyjus.com It operates on the same principles as TLC but on a larger scale. bitesizebio.com

For the purification of this compound, a glass column is packed with a solid adsorbent (stationary phase), typically silica gel. uvic.ca The crude sample is loaded onto the top of the column, and a solvent or a mixture of solvents (mobile phase) is passed through the column. rochester.edu The components of the mixture separate based on their different affinities for the stationary and mobile phases, with less polar compounds generally eluting first. uvic.ca A specific example involved the use of a 40 cm x 2 cm diameter column for the purification of a related compound. researchgate.net By collecting the eluent in fractions and analyzing them (often by TLC), the pure this compound can be isolated.

Emerging Research Frontiers and Future Perspectives

Sustainable Chemical Synthesis and Green Chemistry Principles

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. mit.eduacs.orgnih.gov For 4-Bromophenylcyanamide, this translates to developing synthetic routes that are not only efficient but also environmentally benign. Key aspects of this research frontier include:

Waste Prevention: Designing syntheses to prevent the formation of waste is a primary goal. mit.edunih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mit.edu

Use of Safer Solvents and Auxiliaries: Research will focus on replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids. mit.edunih.gov

Energy Efficiency: Future syntheses will aim to be conducted at ambient temperature and pressure to reduce energy consumption. mit.eduacs.org

Use of Catalysts: Catalytic reagents are preferred over stoichiometric reagents as they are more efficient and generate less waste. mit.edu

Renewable Feedstocks: A long-term goal is to utilize renewable starting materials instead of depletable ones. mit.eduacs.org

Multicomponent reactions (MCRs) are emerging as a powerful tool in sustainable synthesis, offering the potential to create complex molecules like derivatives of this compound in a single, efficient step. rsc.org This approach aligns well with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and often allowing for more benign reaction conditions. rsc.org The drive for sustainable processes is not only an ethical imperative but also a financial one, as it can lead to more economical manufacturing at an industrial scale. nih.gov

Novel Catalyst Design for this compound Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalysts for reactions involving this compound is a vibrant area of research. The focus is on creating highly efficient, selective, and reusable catalytic systems.

Recent advancements have seen the development of a novel magnetic catalyst, Pd/CoFe2O4@ACT, for the cyanation of aryl halides, including the precursors to this compound. researchgate.net This nanocatalyst demonstrates excellent performance and can be easily recovered and reused multiple times with minimal loss of activity, a key feature of sustainable chemical processes. researchgate.net Another innovative approach involves immobilizing a Pd(II) complex onto magnetic nanoparticles (Fe3O4@SiO2 NPs) to create a recyclable catalyst for various organic transformations. researchgate.net

The table below summarizes the performance of a recently developed magnetic nanocatalyst used in cyanation reactions relevant to this compound synthesis. researchgate.net

| Catalyst | Reusability (Number of Runs) | Final Performance (%) |

| Pd/CoFe2O4@ACT | 5 | 88 |

This table showcases the reusability and sustained performance of the Pd/CoFe2O4@ACT nanocatalyst in cyanation reactions, highlighting its potential for sustainable chemical synthesis.

Future research in this area will likely focus on:

Developing non-precious metal catalysts to reduce costs and environmental impact.

Designing catalysts that operate efficiently in green solvents like water. researchgate.net

Utilizing computational methods to design catalysts with enhanced activity and selectivity for specific transformations of this compound.

Advanced Spectroscopic and Computational Methodologies

The detailed characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. Advanced spectroscopic and computational methods provide the necessary tools for this in-depth analysis.

Spectroscopic Techniques: Modern spectroscopic techniques are essential for characterizing chemical structures and monitoring reactions in real-time. southampton.ac.uk Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 2D NMR), and X-ray crystallography are routinely used. researchgate.netnumberanalytics.com Advanced methods like surface-enhanced Raman spectroscopy (SERS) can provide highly sensitive analysis, which is particularly useful for studying molecules adsorbed on surfaces, a scenario relevant to catalysis and materials science. numberanalytics.com The application of these techniques allows for the detailed elucidation of the molecular structure of this compound and its reaction products. southampton.ac.uk

Computational Methodologies: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying molecular structures, properties, and reaction mechanisms. researchgate.netmdpi.com These methods allow researchers to:

Calculate the optimized geometry of molecules. researchgate.net

Predict spectroscopic data (e.g., IR, NMR) to support experimental findings. researchgate.net

Investigate the electronic properties of molecules, such as the HOMO-LUMO energy gap, which provides insights into chemical reactivity and stability. researchgate.net

Model intermolecular interactions and understand the forces that govern crystal packing. mdpi.com

Simulate reaction pathways to elucidate mechanisms and predict outcomes.

For example, computational studies can be used to understand the conformational stability of different forms of a molecule and calculate interaction energies within crystal structures. mdpi.com This synergy between experimental spectroscopy and computational modeling provides a comprehensive understanding of the chemical and physical properties of this compound.

Exploration of Structure-Property Relationships in Advanced Materials

Understanding the relationship between the molecular structure of a compound and its macroscopic properties is fundamental to the design of new and advanced materials. mdpi.comwisdomlib.org For this compound, its rigid structure and functional groups (bromo and cyanamide) make it an interesting building block for materials with specific electronic, optical, or mechanical properties.

Research in this area aims to establish clear correlations between the chemical architecture and the performance of materials derived from this compound. nist.gov This involves:

Synthesizing a series of related compounds with systematic variations in their structure.

Characterizing both the molecular structure and the bulk properties of the resulting materials.

Developing models that can predict the properties of a material based on its molecular structure. mdpi.com

One-dimensional (1D) nanomaterials, such as nanowires, are of particular interest, and understanding how to assemble these building blocks into well-ordered macroscopic structures is key to unlocking their potential in advanced devices. rsc.org The ordered assembly of such materials can lead to anisotropic properties, meaning the material behaves differently depending on the direction of measurement. rsc.org The exploration of this compound as a component in polymers, metal-organic frameworks (MOFs), or other assembled materials is a promising avenue for future research. nist.gov